2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine
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Overview
Description
2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine is an organic compound with the molecular formula C8H14N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine typically involves the reaction of 2-methylthiazole with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 2-methylthiazole with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiazol-2-yl)propan-1-amine
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- 4-Chloro-2-(2-methylthiazol-4-yl)phenol
Uniqueness
2-Methyl-1-(2-methylthiazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2-methyl-1-(2-methyl-1,3-thiazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6-10-7(5-11-6)4-8(2,3)9/h5H,4,9H2,1-3H3 |
InChI Key |
LJFUCXPEKRPQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)(C)N |
Origin of Product |
United States |
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